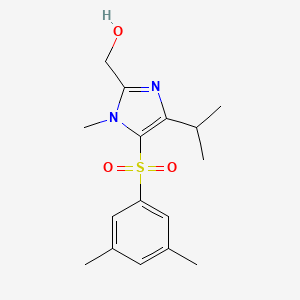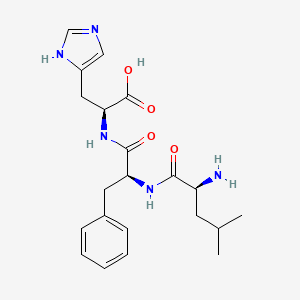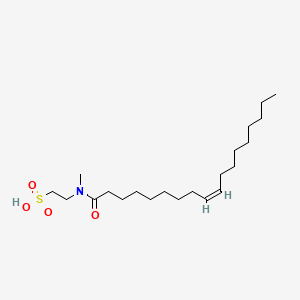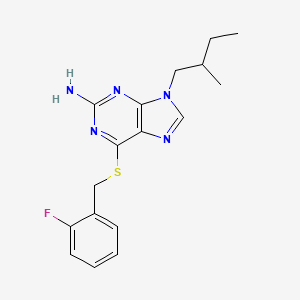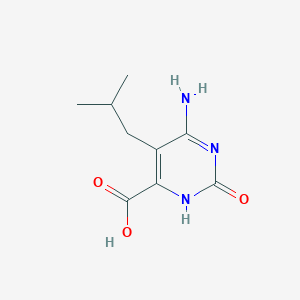
6-Amino-5-(2-methylpropyl)-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Métodos De Preparación
The synthesis of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of an isobutyl group through alkylation. The reaction conditions typically involve heating the reactants under reflux in a suitable solvent such as ethanol or methanol.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of more efficient catalysts, improved purification techniques, and scaling up the reaction to accommodate larger quantities of reactants.
Análisis De Reacciones Químicas
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the amino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design. Its structural similarity to nucleic acid bases makes it a candidate for developing antiviral and anticancer agents.
Biological Research: Researchers investigate its interactions with enzymes and receptors, exploring its potential as an enzyme inhibitor or receptor agonist/antagonist.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of various organic compounds, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism by which 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleotide synthesis or by binding to nucleic acid structures, thereby interfering with DNA or RNA function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar compounds to 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid include other pyrimidine derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase.
Cytosine: A nucleic acid base found in DNA and RNA.
Thymine: Another nucleic acid base found in DNA.
The uniqueness of 6-Amino-5-isobutyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group and carboxylic acid functionality differentiate it from other pyrimidine derivatives, potentially leading to unique interactions and applications.
Propiedades
Número CAS |
20865-56-9 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-amino-5-(2-methylpropyl)-2-oxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c1-4(2)3-5-6(8(13)14)11-9(15)12-7(5)10/h4H,3H2,1-2H3,(H,13,14)(H3,10,11,12,15) |
Clave InChI |
JOFUFPLCAOFXIW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=C(NC(=O)N=C1N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


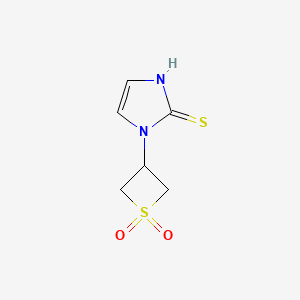
![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
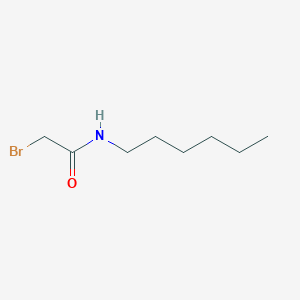

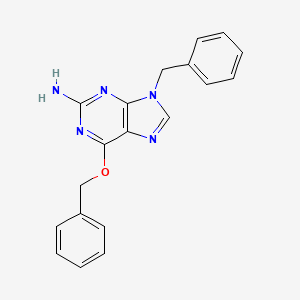
![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
